molecular formula C8H15NO2Si B14259025 N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide CAS No. 444349-08-0

N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide

Cat. No.: B14259025
CAS No.: 444349-08-0
M. Wt: 185.30 g/mol
InChI Key: CADAEZRXBPNDPY-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide is a synthetic organic compound characterized by the presence of a hydroxyethyl group, a trimethylsilyl group, and a prop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoethanol, trimethylsilylacetylene, and an appropriate amine.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by nucleophilic substitution or addition reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s lipophilicity and reactivity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynylamine: Similar structure but with an amine group instead of an amide.

    N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynylcarbamate: Contains a carbamate group instead of an amide.

    N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynylester: Features an ester group in place of the amide.

Uniqueness

N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

444349-08-0

Molecular Formula

C8H15NO2Si

Molecular Weight

185.30 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-trimethylsilylprop-2-ynamide

InChI

InChI=1S/C8H15NO2Si/c1-12(2,3)7-4-8(11)9-5-6-10/h10H,5-6H2,1-3H3,(H,9,11)

InChI Key

CADAEZRXBPNDPY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(=O)NCCO

Origin of Product

United States

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